molecular formula C16H13FO3S B15158283 3-(4-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one CAS No. 819792-59-1

3-(4-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one

Cat. No.: B15158283
CAS No.: 819792-59-1
M. Wt: 304.3 g/mol
InChI Key: WVUBWAMFOPCXMF-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings. Ring A is substituted with a methanesulfonyl (-SO₂CH₃) group at the para position, while ring B features a fluorine atom at the para position (Figure 1). Chalcones are widely studied for their pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects .

Properties

CAS No.

819792-59-1

Molecular Formula

C16H13FO3S

Molecular Weight

304.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-(4-methylsulfonylphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H13FO3S/c1-21(19,20)15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3

InChI Key

WVUBWAMFOPCXMF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Step 1: Preparation of 4-fluorobenzaldehyde and 4-(methanesulfonyl)acetophenone.

    Step 2: Mixing the two compounds in an ethanol solution.

    Step 3: Adding a base to the mixture and stirring at room temperature or slightly elevated temperatures.

    Step 4: Isolating the product by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Reactivity of the α,β-Unsaturated Ketone Moiety

The enone system (C=C-C=O) undergoes characteristic reactions:

Cyclization with Hydrazines

Reaction with hydrazine derivatives forms pyrazole heterocycles. For example:

  • Reaction :
    Enone+Hydrazine5-(4-Fluorophenyl)-3-aryl-4,5-dihydropyrazole\text{Enone} + \text{Hydrazine} \rightarrow \text{5-(4-Fluorophenyl)-3-aryl-4,5-dihydropyrazole}

  • Conditions : Ethanol, reflux (100°C, 2–4 hours) .

  • Yield : 71–77% for substituted pyrazoles .

Michael Additions

The electron-deficient β-carbon reacts with nucleophiles (e.g., amines, thiols):

  • Example : Reaction with benzylamine forms a β-amino ketone adduct.

  • Stereochemistry : Trans-adducts dominate due to steric hindrance .

Intramolecular Interactions and Stability

The crystal structure reveals stabilizing intramolecular C–H···O interactions (H···O distance: 2.14 Å), which influence reactivity by reducing susceptibility to hydrolysis and oxidation .

Comparative Reactivity Data

Reaction TypeConditionsYield (%)Byproducts
Oxidation (S→SO₂)Na₂WO₄/Na₂O₂, pH < 1, 25°C96None reported
Pyrazole FormationHydrazine hydrate, EtOH, 100°C74<5% unreacted enone
Michael AdditionBenzylamine, RT, 12h68Cis-adduct (12%)

Industrial-Scale Considerations

Patent data highlights solvent optimization for large-scale production:

  • Preferred Solvents : Ethanol (for cyclizations), dichloromethane/methanol mixtures (for crystallization) .

  • Purity Enhancement : Slurrying in polar solvents (e.g., acetonitrile) removes residual catalysts .

Scientific Research Applications

Chemistry

  • Used as a starting material for the synthesis of various heterocyclic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology

  • Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine

  • Explored as a lead compound for the development of new pharmaceuticals.

Industry

  • Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one is not well-documented. similar compounds exert their effects by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom and the methanesulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Features

The activity of chalcones is highly dependent on substituent electronegativity, steric effects, and hydrogen-bonding capacity. Key comparisons with structurally related compounds are summarized below:

Table 1: Comparison of Chalcone Derivatives
Compound Name Ring A Substituents Ring B Substituents IC₅₀ (μM) or Activity Notes Reference
Target Compound 4-SO₂CH₃ 4-F N/A* -
Cardamonin (Cluster 5) 2-OH, 4-OH No substitution 4.35 μM (MAO-B inhibition)
2j: (E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone 4-Br, 2-OH, 5-I 4-F 4.70 μM
2h: (E)-1-(4-Chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone 4-Cl, 2-OH, 5-I 4-OCH₃ 13.82 μM
2n: (E)-3-(4-Fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one 4-OCH₃, 2-OH, 5-I 4-F 25.07 μM
(E)-1-(4-(Methylsulfonyl)phenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one 4-SO₂CH₃ 5-Nitrofuran Antifungal activity
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-OCH₃ 4-F Moderate activity†

†Inferred from SAR trends.

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups (EWGs):

  • The target compound’s methanesulfonyl group (-SO₂CH₃) is more electronegative than methoxy (-OCH₃) or halogens (Br, Cl), which may enhance interactions with enzyme active sites. For example, replacing methoxy (2n: IC₅₀ = 25.07 μM) with bromine (2j: IC₅₀ = 4.70 μM) improves potency . The -SO₂CH₃ group could similarly lower IC₅₀ compared to -OCH₃ analogs.
  • In , a chalcone with -SO₂CH₃ and nitrofuran (compound 15) exhibits antifungal activity, suggesting the -SO₂CH₃ moiety contributes to target engagement .

This contrasts with methoxy or methyl groups, which lack such capacity . Steric hindrance from bulky substituents (e.g., iodine at ring A’s meta position in cluster 6 compounds) may reduce activity, as seen in 2n (IC₅₀ = 25.07 μM) vs. 2j (IC₅₀ = 4.70 μM) . The target compound’s -SO₂CH₃ is less bulky than iodine, possibly favoring activity.

Ring B Substitutions:

  • Fluorine at ring B’s para position (as in the target compound) is optimal for activity. Replacing fluorine with methoxy (e.g., 2p: IC₅₀ = 70.79 μM) drastically reduces potency due to decreased electronegativity .

Theoretical vs. Experimental Data

  • Molecular Docking: highlights chalcones with fluorophenyl and methoxy groups (e.g., 3i) showing EGFR inhibition. The target compound’s -SO₂CH₃ group may enhance binding to EGFR’s hydrophobic pocket compared to -OCH₃ .
  • Synthetic Accessibility: The target compound can be synthesized via Claisen-Schmidt condensation, analogous to methods in (e.g., compound 28, yield 32%) .

Biological Activity

3-(4-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one is a synthetic organic compound classified as a chalcone, characterized by its unique structure featuring two phenyl rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of a fluorine atom and a methanesulfonyl group enhances its chemical properties, making it a subject of interest in medicinal chemistry.

  • Chemical Formula : C16H15FOS
  • Molecular Weight : 290.36 g/mol
  • Structure : The compound features a dihedral angle between the two benzene rings of approximately 8.68°, which influences its biological activity and interactions with biological targets .

Antiproliferative Effects

Research indicates that chalcones, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, similar compounds have been shown to inhibit the proliferation of HeLa and MCF-7 cells, with IC50 values in the low micromolar range .

Table 1: Antiproliferative Activity of Chalcone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLaTBDTubulin assembly inhibition
Rigidin-mimetic derivativesHeLa0.022Microtubule dynamics disruption
Rigidin-mimetic derivativesMCF-70.035Spindle morphology alteration

The biological activity of this compound is primarily attributed to its ability to disrupt microtubule dynamics, which is crucial for mitotic spindle formation during cell division. This disruption leads to mitotic delay and subsequent cell death, making it a potential candidate for cancer therapy .

Pharmacological Potential

The fluorine substitution in the compound is expected to enhance metabolic stability and improve selectivity against specific biological targets compared to non-fluorinated analogs. This property may lead to increased potency in pharmacological applications .

Study on Structural Analogues

A study comparing the biological activities of various chalcone derivatives found that those with structural modifications similar to this compound exhibited varying degrees of antiproliferative effects. The introduction of different substituents influenced their interaction with tubulin and overall cytotoxicity .

In Vivo Studies

In vivo studies on related compounds have demonstrated significant tumor size reduction in mouse models at low dosages, indicating the potential for therapeutic applications in oncology. These studies highlight the importance of further exploration into the pharmacokinetics and toxicity profiles of such compounds .

Q & A

Q. What are the standard synthetic methodologies for preparing 3-(4-fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation. A common method involves reacting 4-(methanesulfonyl)acetophenone with 4-fluorobenzaldehyde in the presence of a base (e.g., KOH or NaOH) in ethanol or methanol under reflux. Reaction temperature (0–50°C) and base concentration (e.g., 0.03 mol KOH) critically affect yield and purity. Stirring for 2–3 hours at room temperature is typical, with yields ranging from 13% to 78% depending on substituents and reaction optimization .

Q. How is the crystal structure of this chalcone derivative determined, and what software is commonly used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the primary method. The SHELX suite (SHELXS for structure solution and SHELXL for refinement) is widely used for crystallographic analysis. Key parameters include space group assignment (e.g., monoclinic P21/n), hydrogen bonding, and dihedral angles between aromatic rings. For example, dihedral angles in analogous chalcones range from 7.14° to 56.26°, influenced by substituents .

Q. What spectroscopic techniques are employed to characterize this compound?

  • FTIR : Confirms carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and sulfonyl (S=O) vibrations at ~1150–1350 cm⁻¹.
  • NMR : ¹H NMR identifies olefinic protons (δ 6.5–8.0 ppm) and aryl substituents; ¹³C NMR confirms carbonyl (δ ~190 ppm) and sulfonyl carbons.
  • UV-Vis : Absorption in 250–400 nm range, useful for studying electronic transitions .

Advanced Research Questions

Q. How can discrepancies in reported crystallographic data (e.g., dihedral angles, packing motifs) be resolved?

Contradictions arise from varying substituents, crystallization solvents, or refinement protocols. For example, electron-withdrawing groups like methanesulfonyl increase planarity, reducing dihedral angles. Hirshfeld surface analysis and lattice energy calculations (e.g., using CrystalExplorer) can validate packing interactions. Cross-validation with high-resolution data and SHELXL’s twin refinement tools (for twinned crystals) improves accuracy .

Q. What nonlinear optical (NLO) properties does this compound exhibit, and how are they experimentally validated?

The methanesulfonyl and fluorophenyl groups enhance π-conjugation, enabling NLO activity. Open-aperture Z-scan experiments measure nonlinear absorption coefficients (β) and optical limiting thresholds. For example, 3-(3-fluorophenyl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one shows β ≈ 2.5 × 10⁻¹⁰ m/W, attributed to reverse saturable absorption. Thermal stability (e.g., melting point >90°C) ensures durability in optical devices .

Q. How do structural modifications (e.g., sulfonyl vs. methoxy substituents) impact biological activity in structure-activity relationship (SAR) studies?

Methanesulfonyl groups enhance electron-withdrawing effects, increasing electrophilicity and potential interactions with biological targets. Comparative docking studies reveal that sulfonyl derivatives exhibit stronger binding to fungal cytochrome P450 enzymes than methoxy analogues. Bioassays (e.g., MIC values against Candida albicans) and molecular dynamics simulations validate these trends .

Q. What computational methods are used to predict the compound’s physicochemical properties and reactivity?

  • DFT Calculations : Optimize geometry (e.g., B3LYP/6-311+G(d,p)) and predict frontier molecular orbitals (HOMO-LUMO gap).
  • Molecular Mechanics : Assess mechanical properties (e.g., Young’s modulus) via force fields like MMFF94.
  • ADMET Prediction : Tools like SwissADME evaluate solubility, permeability, and metabolic stability .

Methodological Considerations

Q. How can experimental phasing challenges in SCXRD be addressed for this compound?

For low-resolution data, SHELXD/SHELXE pipelines enable robust phase determination. Heavy-atom derivatives (e.g., brominated analogues) or synchrotron radiation improve anomalous scattering. For centrosymmetric structures, twin refinement in SHELXL resolves ambiguities in space group assignment .

Q. What strategies optimize solubility for in vitro bioactivity assays?

  • Co-solvents : DMSO (≤1% v/v) maintains solubility without cytotoxicity.
  • Nanoformulation : Liposomal encapsulation or β-cyclodextrin complexes enhance aqueous dispersibility.
  • Prodrug Design : Esterification of sulfonyl groups improves membrane permeability .

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